molecular formula C22H24Cl2N4O2S B12717685 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) CAS No. 178980-38-6

1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester)

Cat. No.: B12717685
CAS No.: 178980-38-6
M. Wt: 479.4 g/mol
InChI Key: SHEAESWCGNXJKS-UHFFFAOYSA-N
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Description

1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) typically involves multi-step organic reactions. The process may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the ethanol group: This step may involve the reaction of the imidazole derivative with an appropriate alcohol under acidic or basic conditions.

    Attachment of the aminophenylmethyl group: This can be done through nucleophilic substitution reactions.

    Addition of the dichlorophenylthio group: This step may involve thiolation reactions using thiol reagents.

    Formation of the carbamate ester: This can be achieved through the reaction of the compound with carbamoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the imidazole ring or the nitro groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its complex structure.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of infections or as an anti-inflammatory agent.

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-ethanol derivatives: These compounds share the imidazole core and may have similar biological activities.

    Carbamate esters: These compounds are known for their use in pesticides and pharmaceuticals.

Uniqueness

The unique combination of functional groups in 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) may confer specific biological activities that are not present in other similar compounds. This uniqueness makes it a valuable compound for research and development.

Properties

CAS No.

178980-38-6

Molecular Formula

C22H24Cl2N4O2S

Molecular Weight

479.4 g/mol

IUPAC Name

2-[1-[(2-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethyl carbamate

InChI

InChI=1S/C22H24Cl2N4O2S/c1-13(2)20-21(31-17-10-15(23)9-16(24)11-17)28(12-14-5-3-4-6-18(14)25)19(27-20)7-8-30-22(26)29/h3-6,9-11,13H,7-8,12,25H2,1-2H3,(H2,26,29)

InChI Key

SHEAESWCGNXJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC=CC=C2N)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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